2,4-diphenyl-1H-pyrazol-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-diphenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-15-14(12-7-3-1-4-8-12)11-16-17(15)13-9-5-2-6-10-13/h1-11,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWYPYFQYFUUTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNN(C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,4 Diphenyl 1h Pyrazol 3 One and Its Derivatives
Classical Synthesis Approaches
Classical methods for synthesizing pyrazolones remain fundamental in organic synthesis, primarily relying on condensation and cyclization reactions. These methods are well-established and widely used for generating the pyrazolone (B3327878) core.
Condensation Reactions
Condensation reactions are a principal pathway for the synthesis of pyrazolones. These reactions typically involve the formation of a carbon-nitrogen bond followed by an intramolecular cyclization. A common strategy is the reaction between a β-keto ester and a hydrazine (B178648) derivative. libretexts.org
For instance, the Claisen condensation of ethyl phenylacetate (B1230308) in the presence of a strong base like potassium tert-butoxide can form ethyl 2,4-diphenylacetoacetate. chegg.com This β-keto ester can then be reacted with phenylhydrazine (B124118) to yield the target pyrazolone. The initial step involves the base-catalyzed self-condensation of the ester to form a β-keto ester, which then undergoes cyclization with the hydrazine. libretexts.orgchegg.com
Another classical condensation approach involves the reaction of chalcones with hydrazine or its derivatives. scirp.org Chalcones, which are α,β-unsaturated ketones, can be synthesized through the Claisen-Schmidt condensation of an appropriate aldehyde and ketone. Subsequent reaction with phenylhydrazine in the presence of an acid catalyst like acetic acid leads to the formation of the corresponding pyrazoline, which can be a precursor to the pyrazolone. scirp.orgacs.org
Cyclization Reactions
Cyclization reactions are integral to forming the heterocyclic pyrazolone ring. These can be either intramolecular or intermolecular processes.
A notable example is the acid-catalyzed cyclization of phenylacetic acid phenylhydrazide. researchgate.net In this method, the hydrazide, prepared from the corresponding acid and hydrazine, undergoes intramolecular cyclization to form the pyrazolone ring. Polylithiated phenylacetic acid phenylhydrazide has been used in condensation-cyclization reactions with lithiated methyl thiosalicylate to produce related benzothiopyranone structures. researchgate.net
Another route involves the Vilsmeier-Haack-Arnold ring-closing formylation. nih.gov This reaction can be used to synthesize pyrazole-4-carbaldehydes, which are versatile precursors for various pyrazolone derivatives. For example, an ethylidene hydrazine derivative can be treated with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to induce cyclization and formylation, yielding a 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. nih.govekb.eg
Advanced and Green Synthesis Strategies
In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and rapid synthetic methods. These advanced strategies often lead to higher yields, shorter reaction times, and milder reaction conditions compared to classical methods.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of pyrazolone derivatives, often resulting in dramatically reduced reaction times and improved yields. nih.govijsrst.com
Several studies have reported the microwave-assisted synthesis of pyrazole (B372694) and pyrazolone derivatives. For example, the cyclization of chalcones with hydrazine hydrate (B1144303) in the presence of a small amount of glacial acetic acid can be efficiently carried out under microwave irradiation (e.g., at 280 W for 10 minutes) to produce pyrazole derivatives. nih.gov Another approach involves the one-pot synthesis of arylidene derivatives of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one using microwave irradiation, which offers a significant improvement over conventional heating methods. bohrium.com The use of ionic liquids as catalysts in combination with microwave irradiation has also been explored for the green synthesis of pyrazole derivatives. ijsrst.com
| Reactants | Conditions | Product | Yield | Reference |
| Chalcones, Hydrazine Hydrate | Microwave (280 W), Acetic Acid, 10 min | 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole derivatives | Not specified | nih.gov |
| Substituted Benzaldehyde, Ethyl-3-oxobutanoate, Phenylhydrazine | Microwave, Water, Room Temperature, 20 min | Novel pyrazole derivatives | Not specified | dergipark.org.tr |
| 1,3-Diaryl Pyrazole Aldehyde, o-Amino Thiophenol | Microwave, [BMIM][BF₄] | Substituted 2-(1,3-diphenyl-1H-pyrazol-3-yl)benzo[d]thiazole | Good yields | ijsrst.com |
Table 1: Examples of Microwave-Assisted Synthesis of Pyrazolone Derivatives
Catalytic Approaches
The use of catalysts can significantly enhance the efficiency and selectivity of pyrazolone synthesis. Both acid and base catalysts are commonly employed, and more recently, organocatalysts and metal-based catalysts have gained attention.
pH-Specific Catalysts: The synthesis of pyrazolones is often sensitive to the pH of the reaction medium. Acid catalysts, such as hydrochloric acid or acetic acid, are frequently used to promote condensation and cyclization steps. scirp.org For instance, the cyclization of β-diketones to form chromen-4-ones substituted with a 2-[2-(1,3-diphenyl-1H-pyrazol-4-yl)]vinyl group is acid-catalyzed. researchgate.net Conversely, base catalysis is also employed, for example, in the Claisen condensation to generate the β-keto ester precursor. chegg.com
Organocatalysis: Organocatalysts offer a metal-free and often milder alternative for pyrazolone synthesis. L-proline has been investigated as a catalyst for the multicomponent synthesis of pyrazolo[3,4-b]quinolines from pyrazol-3-ones, anilines, and aldehydes. nih.gov Urea and thiourea (B124793) have also been reported as efficient, inexpensive, and reusable catalysts for the synthesis of pyrazole derivatives under solvent-free conditions. researchgate.net
| Catalyst | Reactants | Product | Reference |
| L-proline | Aniline, Aromatic aldehyde, 2-Phenyl-5-methyl-2,4-dihydro-3H-pyrazol-3-one | Pyrazolo[3,4-b]quinolines | nih.gov |
| Urea/Thiourea | Pyrazole-4-carboxaldehydes, 2-Iminothiazolidin-4-one | Pyrazolyl-2-iminothiazolidine-4-ones | researchgate.net |
| Orthophosphoric acid | Pyrazole-4-aldehydes, Hydroxylamine hydrochloride | Pyrazole-4-carbonitrile | ias.ac.in |
Table 2: Examples of Catalytic Synthesis of Pyrazolone Derivatives
Precursor-Based Synthetic Routes
The synthesis of 2,4-diphenyl-1H-pyrazol-3-one and its derivatives often proceeds through the preparation of key precursors which are then converted to the final product.
A common precursor is ethyl phenylacetate , which can undergo a Claisen condensation to form ethyl 2,4-diphenylacetoacetate. chegg.com This intermediate is then cyclized with phenylhydrazine. Another important precursor is phenylacetic acid phenylhydrazide . This compound can be synthesized from phenylacetic acid and phenylhydrazine and subsequently cyclized to the pyrazolone. researchgate.net
The synthesis of derivatives often starts from a pre-formed pyrazole ring which is then functionalized. For example, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde is a versatile precursor that can be prepared via the Vilsmeier-Haack reaction. nih.govekb.eg This aldehyde can then be used in various condensation reactions to introduce different functional groups at the 4-position of the pyrazole ring. ekb.egresearchgate.net For instance, it can be reacted with acetophenone (B1666503) derivatives to form chalcone-like compounds, which can then be further modified. ekb.eg It can also be converted to a nitrile, which is a valuable precursor for other functional groups. ias.ac.in
Chalcone (B49325) Epoxide Derived Synthesis
A significant pathway for the synthesis of pyrazole derivatives involves the use of chalcone epoxides as key intermediates. Chalcones, or 1,3-diaryl-2-propen-1-ones, can be readily converted to their corresponding epoxides, which then serve as versatile precursors for heterocyclic synthesis. The reaction of a chalcone epoxide with hydrazine derivatives is a well-established method for constructing the pyrazole ring. nih.govhilarispublisher.com
The general mechanism involves the nucleophilic attack of hydrazine on the epoxide ring, leading to its opening and the formation of a hydroxypyrazoline intermediate. Subsequent dehydration of this intermediate yields the aromatic pyrazole ring. mdpi.comresearchgate.net For example, the synthesis of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol has been successfully achieved by reacting trans-1,3-diphenyl-2,3-epoxy-1-propanone with 2,4-dinitrophenylhydrazine (B122626) in glacial acetic acid, resulting in a high yield of 85.5%. researchgate.netscispace.com This method highlights the utility of chalcone epoxides in producing highly substituted pyrazole structures. scispace.com Similarly, 1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole and its 4-bromo derivative have been synthesized starting from chalcone epoxide, demonstrating the versatility of this precursor. nih.gov
Table 1: Examples of Pyrazole Synthesis from Chalcone Epoxides
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| Chalcone Epoxide | Hydrazine Hydrate | 3,5-Diphenyl-1H-pyrazole | hilarispublisher.comresearchgate.net |
| trans-1,3-Diphenyl-2,3-epoxy-1-propanone | 2,4-Dinitrophenylhydrazine | 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol | researchgate.netscispace.com |
Vilsmeier-Haack Reaction in Pyrazole Synthesis
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. mdpi.comthieme-connect.com This reaction typically employs a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃). thieme-connect.comsapub.org Its application in pyrazole chemistry is primarily for the introduction of a formyl (–CHO) group, usually at the C4 position of the pyrazole ring, which can then be used as a handle for further structural modifications. chemmethod.comigmpublication.org
A common approach involves the reaction of hydrazones with the Vilsmeier-Haack reagent. The hydrazone undergoes cyclization and formylation in a single step to yield a 4-formylpyrazole. chemmethod.comarabjchem.org For instance, various acetophenone hydrazones have been successfully converted to their corresponding 4-formylpyrazole derivatives using DMF/POCl₃. igmpublication.orgjocpr.com This method is advantageous due to its efficiency and the good yields often obtained. arabjchem.org
The Vilsmeier-Haack reaction can also be applied to pre-existing pyrazole systems. For example, 1-phenyl-1H-pyrazol-3-ol can be formylated at the C4 position to produce pyrazole-4-carbaldehydes, which are versatile intermediates for synthesizing biologically active compounds. mdpi.comresearchgate.net The reaction conditions, such as temperature and duration, can be tuned to optimize the yield of the desired formylated product. nih.gov
Table 2: Vilsmeier-Haack Reaction in Pyrazole Functionalization
| Substrate | Reagent | Product Type | Reference |
|---|---|---|---|
| Hydrazones | DMF/POCl₃ | 4-Formylpyrazoles | chemmethod.comigmpublication.orgarabjchem.org |
| 1-Phenyl-1H-pyrazol-3-ol | DMF/POCl₃ | Pyrazole-4-carbaldehydes | mdpi.comresearchgate.net |
| Acetophenone Phenylhydrazones | Vilsmeier Reagent | 1,3-Diphenyl-1H-pyrazole-4-carbaldehydes | jocpr.com |
Mannich Reaction Based Approaches
The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom, formaldehyde (B43269), and a primary or secondary amine. This reaction is a cornerstone for introducing aminomethyl functional groups into various substrates, including pyrazolones. nih.gov The acidic hydrogen on the pyrazole ring nitrogen can participate in the Mannich reaction, leading to the formation of N-Mannich bases. nih.govnih.gov
This approach is widely used for the synthesis of pyrazolone derivatives with potential pharmacological activities. mdpi.comuva.es For example, new pyrazolo-benzimidazole hybrid Mannich bases have been synthesized through a multicomponent condensation of pyrazoles, formaldehyde, and 1-aminobenzimidazoles. nih.gov Similarly, a series of N-Mannich bases were prepared by refluxing a pyrazol-5-one derivative with formaldehyde and various amines in ethanol (B145695). nih.gov
In recent years, asymmetric versions of the Mannich reaction have been developed to produce chiral pyrazolone derivatives. Using organocatalysts, such as quinine-derived squaramides, enantioselective Mannich reactions between pyrazolinone-derived ketimines and various nucleophiles have been achieved with excellent yields and stereoselectivities. mdpi.comuva.esacs.org These methods provide access to complex molecules bearing quaternary stereocenters, which are of significant interest in drug discovery. mdpi.comuva.es
Table 3: Synthesis of Pyrazolone Derivatives via Mannich Reaction
| Pyrazolone Substrate | Reagents | Product Type | Reference |
|---|---|---|---|
| Pyrazole | Formaldehyde, 1-Aminobenzimidazole | Pyrazolo-benzimidazole Mannich bases | nih.gov |
| Pyrazolin-5-one N-Boc ketimines | 1,3-Dicarbonyl compounds, Squaramide catalyst | 4-Amino-5-pyrazolone derivatives | mdpi.comuva.es |
| 3-(2-(3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-2-phenylquinazolin-4(3H)-one | Formaldehyde, Various amines/amides | N-Mannich bases | nih.gov |
Synthesis of Functionalized this compound Analogues
Structural diversification of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. This is achieved through the strategic incorporation of various functional groups and heterocyclic systems onto the core pyrazole ring. Synthetic chemists employ a range of reactions to build libraries of analogues for structure-activity relationship (SAR) studies.
Incorporation of Diverse Heterocyclic Moieties
A prominent strategy for creating novel pyrazolone analogues involves molecular hybridization, where the pyrazole core is fused or linked to other heterocyclic systems. This approach aims to combine the pharmacological profiles of different scaffolds to create more potent or selective compounds.
Thiazole-containing pyrazoles have been a subject of significant interest. For instance, novel pyrazol-3-ylthiazoles have been synthesized by first constructing the pyrazole ring via the Vilsmeier-Haack reaction and then building the thiazole (B1198619) moiety. arabjchem.org Another route involves the cyclocondensation of 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide with substituted phenacyl bromides to yield 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles. acs.org Hybrid compounds containing both pyrazole and thiazole rings have also been synthesized in excellent yields through a simple one-pot method. acgpubs.org
Other heterocyclic systems have also been successfully incorporated. Chalcones derived from pyrazole precursors have been used to synthesize new derivatives containing pyridine (B92270) and pyran rings through Michael addition reactions. mdpi.comnih.gov Furthermore, Mannich reactions have been employed to link pyrazole with oxadiazole moieties, creating complex structures with potential antimicrobial activities. longdom.org The synthesis of pyrazolo-benzimidazole hybrids further showcases the versatility of combining pyrazole with other important pharmacophores. nih.gov
Table 4: Examples of Pyrazole Analogues with Incorporated Heterocycles
| Incorporated Heterocycle | Synthetic Approach | Resulting Compound Class | Reference |
|---|---|---|---|
| Thiazole | Vilsmeier-Haack followed by thiazole synthesis | Pyrazol-3-ylthiazoles | arabjchem.org |
| Thiazole | Cyclocondensation | 2-(Pyrazol-3-yl)-4-aryl thiazoles | acs.org |
| Pyridine/Pyran | Michael addition on pyrazole-chalcone | Pyridine/Pyran-containing pyrazoles | mdpi.comnih.gov |
| Oxadiazole | Mannich Reaction | Oxadiazole-pyrazole hybrids | longdom.org |
Introduction of Various Substituents for Structural Diversification
The introduction of a wide array of substituents onto the this compound framework is a fundamental strategy for fine-tuning its properties. This structural diversification can be achieved by modifying the phenyl rings or by direct substitution on the pyrazole core.
Functionalization at the C4 position of the pyrazole ring is common. As previously discussed, the Vilsmeier-Haack reaction introduces a formyl group, which is a versatile handle for further transformations. igmpublication.orgarabjchem.org Halogenation is another key reaction; for example, a 4-bromo derivative of 1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole has been synthesized, providing a site for cross-coupling reactions. nih.gov Base-mediated halogenation has also been used in conjunction with Mannich reactions to create di-functionalized pyrazolones. acs.orgacs.org
The synthesis of pyrazole-chalcones starting from acetyl-pyrazoles allows for the introduction of various substituted aryl groups. mdpi.comorientjchem.org For example, reacting 1-(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-yl)ethan-1-one with p-methoxybenzaldehyde yields a chalcone with a methoxyphenyl group, which can then be used to create a variety of heterocyclic derivatives. mdpi.comnih.gov The synthesis of pyrazole libraries with diverse aryl substituents at the C5 position has been achieved through multi-step sequences involving Claisen-Schmidt condensation and subsequent cyclization. acs.org These methods provide a robust platform for generating a wide range of analogues for biological screening.
Advanced Spectroscopic and Structural Characterization of 2,4 Diphenyl 1h Pyrazol 3 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides profound insights into the molecular structure of 2,4-diphenyl-1H-pyrazol-3-one by mapping the chemical environments of its constituent hydrogen and carbon atoms.
¹H NMR Chemical Shift Analysis
The proton NMR (¹H NMR) spectrum of this compound exhibits distinct signals corresponding to the aromatic protons of the two phenyl rings and the pyrazole (B372694) ring proton. In a typical ¹H NMR spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6), the pyrazole proton (H-5) appears as a singlet at approximately 8.57 ppm. christuniversity.in The aromatic protons of the two phenyl rings resonate in the multiplet region between 7.20 and 7.80 ppm. christuniversity.in Specifically, the protons on the N-phenyl ring and the C-phenyl ring show complex splitting patterns due to their differing electronic environments.
Table 1: ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
| Pyrazole-H (H-5) | 8.57 | s (singlet) | DMSO-d6 |
| Aromatic-H | 7.20 - 7.80 | m (multiplet) | DMSO-d6 |
Note: The chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Chemical Shift Analysis
The carbon-13 NMR (¹³C NMR) spectrum provides a detailed carbon framework of the molecule. The carbonyl carbon (C=O) of the pyrazolone (B3327878) ring is typically observed downfield. In DMSO-d6, the signals for the carbon atoms of this compound appear at various chemical shifts. christuniversity.in The carbon atoms of the phenyl rings resonate in the range of approximately 111 to 138 ppm, while the pyrazole ring carbons have distinct chemical shifts. christuniversity.in
Table 2: ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) | Solvent |
| C=O (Pyrazole ring) | ~150.1 | DMSO-d6 |
| C-3 (Pyrazole ring) | ~146.3 | DMSO-d6 |
| C-5 (Pyrazole ring) | ~111.3 | DMSO-d6 |
| Aromatic-C (N-phenyl) | 120.5, 126.7, 129.8 | DMSO-d6 |
| Aromatic-C (C-phenyl) | 125.3, 127.1, 128.7, 132.8 | DMSO-d6 |
| Aromatic-C (ipso, N-phenyl) | ~137.7 | DMSO-d6 |
| Aromatic-C (ipso, C-phenyl) | ~136.3 | DMSO-d6 |
Note: The assignments are based on typical chemical shift ranges and may require further 2D NMR experiments for unambiguous confirmation.
Advanced NMR Techniques (e.g., DEPT 135)
Distortionless Enhancement by Polarization Transfer (DEPT) 135 is a valuable NMR technique used to differentiate between CH, CH₂, and CH₃ groups. mdpi.comscispace.com For this compound, a DEPT-135 experiment would show positive signals for the CH groups of the phenyl rings and the pyrazole ring. mdpi.com Since there are no CH₂ or CH₃ groups in the core structure of this molecule, no negative or inverted peaks corresponding to these groups would be observed. mdpi.com This technique confirms the presence of only methine (CH) and quaternary carbons within the molecule's framework. mdpi.comscispace.com
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups and vibrational modes of the molecule.
Experimental FT-IR and Raman Spectroscopic Analysis
The FT-IR spectrum of this compound shows characteristic absorption bands. A strong absorption band is typically observed in the region of 1660-1680 cm⁻¹ corresponding to the C=O stretching vibration of the pyrazolone ring. ekb.eg The C=N stretching vibration of the pyrazole ring appears around 1590-1610 cm⁻¹. chem-soc.si The aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region. connectjournals.com The C-H stretching vibrations of the aromatic rings are found around 3000-3100 cm⁻¹. chem-soc.si
The Raman spectrum complements the FT-IR data. The symmetric vibrations, such as the aromatic ring breathing modes, often give rise to strong signals in the Raman spectrum.
Table 3: Key Vibrational Frequencies for this compound
| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) |
| C-H Stretch (Aromatic) | 3056 | ~3060 |
| C=O Stretch (Pyrazolone) | 1673 | ~1670 |
| C=N Stretch (Pyrazole) | 1597 | ~1595 |
| C=C Stretch (Aromatic) | 1530-1482 | ~1500-1600 |
Theoretical Vibrational Frequency Calculations and Potential Energy Distribution Analysis
To gain a deeper understanding of the vibrational modes, theoretical calculations using methods like Density Functional Theory (DFT) are employed. nih.govtandfonline.com These calculations can predict the vibrational frequencies and their corresponding intensities. The calculated frequencies are often scaled to better match the experimental data. rsc.org
Potential Energy Distribution (PED) analysis is used to assign the calculated vibrational frequencies to specific internal coordinates (bond stretching, angle bending, etc.). researchgate.networldscientific.com For this compound, PED analysis helps to confirm the assignments of the experimental FT-IR and Raman bands and to understand the coupling between different vibrational modes. researchgate.netresearchgate.net For instance, it can delineate the contributions of phenyl ring vibrations from the pyrazole ring vibrations.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing crucial information about a compound's molecular weight and elemental composition. The fragmentation pattern observed in the mass spectrum offers a molecular fingerprint that aids in the elucidation of the compound's structure.
For this compound, electron ionization (EI-MS) would be expected to produce a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral fragments. The structure, featuring a pyrazolone core with two phenyl substituents, suggests several predictable fragmentation pathways. A characteristic fragmentation pattern for similar pyrazole derivatives often involves the cleavage of the phenyl groups. mdpi.com
The analysis of related structures, such as 1,3-diphenyl-1H-pyrazole, shows primary fragments corresponding to the molecular ion, the loss of a hydrogen atom, and the phenyl cation (C₆H₅⁺) at m/z 77. nih.gov For more complex diphenyl-pyrazole derivatives, fragmentation often involves the initial loss of substituents from the phenyl rings or cleavage of the heterocyclic ring itself. researchgate.net Based on these precedents, a plausible fragmentation pattern for this compound can be proposed.
Table 1: Plausible Mass Spectrometry Fragmentation for this compound
| m/z Value (Proposed) | Ion/Fragment Identity | Description of Loss |
|---|---|---|
| 250 | [C₁₅H₁₂N₂O]⁺ | Molecular Ion (M⁺) |
| 173 | [M - C₆H₅]⁺ | Loss of a phenyl group |
| 145 | [M - C₆H₅ - CO]⁺ | Loss of phenyl and carbonyl groups |
| 105 | [C₇H₅O]⁺ | Benzoyl cation |
| 91 | [C₆H₅N]⁺ | Phenylnitrene cation |
This table is illustrative and based on fragmentation patterns of structurally related compounds.
X-ray Diffraction Crystallography
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.
The determination of the crystal structure of this compound would involve growing a suitable single crystal and analyzing its diffraction of X-rays. Studies on analogous compounds, such as 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile, have shown that these molecules often crystallize in the monoclinic space group P2₁/c. scirp.org The fundamental data obtained from such an analysis includes the unit cell dimensions and the number of molecules (Z) per unit cell. The molecular structure of 3,5-diphenyl-1H-pyrazole has been confirmed through single-crystal X-ray diffraction, revealing a tetrameric structure in the asymmetric unit. tandfonline.com
Table 2: Representative Crystallographic Data for a Related Diphenyl-Pyrazole Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.3167 |
| b (Å) | 20.6677 |
| c (Å) | 10.6143 |
| β (°) | 112.665 |
| Volume (ų) | 1886.00 |
Data from a study on 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonitrile and is representative of the class. scirp.org
The conformation of this compound is largely defined by the relative orientations of the two phenyl rings with respect to the central pyrazolone ring. Due to steric hindrance between the ortho-hydrogens of the phenyl groups and the pyrazole ring, a fully planar conformation is unlikely. The extent of this non-planarity is quantified by the dihedral angles between the planes of the rings.
In various structurally similar diphenyl-pyrazole compounds, the dihedral angles between the pyrazole ring and its N- and C-bonded phenyl rings have been reported to vary significantly. For instance, in one derivative, these angles were found to be 7.06° and 53.15°, respectively. researchgate.net In another, 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole, the phenyl rings at positions 3 and 5 form dihedral angles of 39.61° and 9.4° with the central pyrazole ring. nih.gov This indicates that the phenyl group at the N1-position (or N2-position in the target molecule) generally exhibits a different degree of rotation compared to the phenyl group attached to a carbon atom of the pyrazole ring.
Table 3: Typical Dihedral Angles in Diphenyl-Pyrazole Systems
| Rings Involved | Typical Dihedral Angle Range (°) | Reference |
|---|---|---|
| N-Phenyl Ring vs. Pyrazole Ring | 7 - 47 | researchgate.netnih.gov |
| C-Phenyl Ring vs. Pyrazole Ring | 9 - 54 | researchgate.netnih.gov |
The packing of molecules in the crystal lattice is stabilized by a network of non-covalent intermolecular interactions. For this compound, several types of interactions are anticipated.
Hydrogen Bonding: Although the molecule lacks classic hydrogen bond donors like O-H or N-H, weak C-H···O hydrogen bonds are highly probable. These would involve aromatic or pyrazole C-H groups acting as donors and the keto-oxygen atom at position 3 acting as the acceptor. In related crystal structures, such C-H···O interactions are common and often link molecules into chains or dimers. nih.govrasayanjournal.co.in
C-H···π Interactions: These interactions occur when a C-H bond points towards the electron-rich face of an aromatic phenyl ring. This type of interaction is a significant contributor to the crystal packing in many aromatic compounds. nih.gov
π-π Stacking: The planar, aromatic nature of the phenyl and pyrazole rings allows for π-π stacking interactions. These can occur in either a face-to-face or offset arrangement, with centroid-to-centroid distances typically in the range of 3.3 to 3.8 Å. nih.govdiva-portal.org
These combined interactions create a stable, three-dimensional supramolecular architecture.
Electronic Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with one or more unpaired electrons. du.ac.in It functions by applying a magnetic field to lift the degeneracy of the electron spin states, with transitions induced by microwave radiation.
In its neutral, ground state, this compound is a diamagnetic, closed-shell molecule. It does not possess any unpaired electrons and is therefore "EPR silent." Consequently, a standard ESR spectrum of the compound cannot be recorded.
However, an ESR signal could be generated under specific conditions:
Radical Formation: If the molecule is converted into a radical cation or anion through chemical or electrochemical oxidation or reduction, the resulting species would have an unpaired electron and be detectable by ESR. The hyperfine coupling of the unpaired electron with magnetic nuclei (¹H, ¹⁴N) would provide insight into the spin density distribution across the radical's molecular framework.
Paramagnetic Complexation: Coordination of this compound to a paramagnetic metal ion, such as Cu(II) or Mn(II), would yield an EPR-active complex. The resulting ESR spectrum would provide information about the coordination environment of the metal ion. Studies on Cu(II) complexes with pyrazole-containing ligands have utilized EPR to confirm their monomeric nature in solution. researchgate.net
Without such modification, ESR spectroscopy is not a directly applicable technique for the structural characterization of the ground-state molecule.
Computational and Theoretical Investigations of 2,4 Diphenyl 1h Pyrazol 3 One
Quantum Chemical Studies
Quantum chemical studies provide a microscopic view of the behavior of 2,4-diphenyl-1H-pyrazol-3-one at the atomic and electronic levels. These computational techniques are essential for elucidating the molecule's geometry, electronic structure, and energetic properties with a high degree of accuracy.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement, a process known as geometry optimization. This involves finding the minimum energy conformation of the molecule by calculating the forces on each atom and adjusting their positions until these forces are negligible. The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, in related pyrazole (B372694) derivatives, the pyrazole ring is often found to be nearly planar, with the phenyl substituents oriented at specific dihedral angles relative to the core ring.
Beyond geometry, DFT calculations reveal the electronic structure of the molecule. This includes the distribution of electron density, which is fundamental to understanding the molecule's chemical behavior.
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A basis set is a set of mathematical functions used to represent the electronic wavefunctions in the calculation. For molecules containing carbon, nitrogen, oxygen, and hydrogen, such as this compound, commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and correlation-consistent basis sets. The selection of a basis set is a trade-off between computational cost and accuracy.
The optimization methodology typically involves an iterative process where the energy of the system is minimized with respect to the atomic coordinates. Popular DFT functionals for such calculations on organic molecules include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is a hybrid functional that combines a portion of exact exchange from Hartree-Fock theory with exchange and correlation from other sources. worldscientific.com Theoretical studies on similar pyrazole-containing molecules have often utilized the B3LYP functional in conjunction with basis sets like 6-311++G(d,p) to achieve a reliable description of their structure and properties. nih.gov
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital that is most likely to donate electrons in a chemical reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining the molecule's stability and reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. For various pyrazole derivatives, FMO analysis has been used to shed light on charge transfer within the molecule. tandfonline.com
| Parameter | Description | Typical Calculated Value (for similar pyrazole derivatives) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |
| ΔE (Energy Gap) | ELUMO - EHOMO | 3.0 to 4.5 eV |
This table presents illustrative data based on computational studies of structurally related pyrazole compounds. Specific values for this compound would require dedicated calculations.
Through geometry optimization, the total electronic energy of this compound in its ground state can be calculated. This minimized energy corresponds to the most stable conformation of the molecule in the gas phase at 0 Kelvin. This value is a fundamental output of quantum chemical calculations and serves as a reference point for determining other properties, such as the heat of formation and relative stabilities of different isomers or conformers. Studies on related pyrazole derivatives have reported minimized energy values as part of their computational analysis. researchgate.net
Reactivity and Charge Distribution Analysis
The electronic structure data obtained from quantum chemical calculations can be further analyzed to predict the reactivity and charge distribution of this compound.
| Computational Parameter | Significance |
| Dipole Moment (Debye) | Indicates the overall polarity of the molecule, influencing intermolecular forces and solubility. |
This table describes the significance of the dipole moment which can be determined through computational studies.
Ionization Potential Determination
The ionization potential (IP) is a fundamental electronic property that quantifies the minimum energy required to remove an electron from a molecule in its gaseous state. In computational studies, IP is often correlated with the energy of the Highest Occupied Molecular Orbital (HOMO), expressed by the equation IP = -E(HOMO). mdpi.com A lower ionization potential suggests that a molecule can more easily donate an electron.
For pyrazole derivatives, the ionization potential is a key parameter in assessing their potential as antioxidant agents. tandfonline.com Compounds with low energy gaps between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) and consequently lower ionization potentials, are predicted to be effective radical scavengers. researchgate.net This is because a lower energy is needed to remove an electron from the outermost orbital to neutralize free radicals. tandfonline.comresearchgate.net Theoretical calculations for various pyrazole-based heterocycles have explored these quantum chemical parameters to correlate them with potential bioactivity. tandfonline.comresearchgate.net
Analysis of Transferred Electrons and Charge Density Distribution
The distribution of electron density and the propensity for intramolecular charge transfer are critical for understanding a molecule's reactivity and electronic behavior. DFT calculations are employed to model the charge distribution across the molecular framework. mdpi.com Studies on derivatives of 1,3-diphenyl-1H-pyrazole reveal that the introduction of different substituent groups significantly affects the charge density on the pyrazole core and its appended phenyl rings. tandfonline.comresearchgate.net
Analysis of electron transfer, often quantified by parameters derived from HOMO and LUMO energies, indicates the ease with which a molecule can engage in electronic interactions. mdpi.com For instance, in certain pyrazole derivatives, a greater value for the fraction of transferred electrons indicates a higher tendency to scavenge radicals by rapidly reducing oxygen to superoxide. tandfonline.comresearchgate.net This intramolecular charge transfer is a key feature in the design of materials for electronic applications and molecules with specific biological activities. researchgate.net The charge distribution is not static; upon chemical reaction, a substantial redistribution of electron density occurs, polarizing the bonds involved in the transformation. mdpi.com
Molecular Electrostatic Potential (MEP) Analysis for Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. nih.govjchemrev.com The MEP map displays regions of varying electron potential on the molecular surface. Electron-rich areas, characterized by negative potential (typically colored red or yellow), are susceptible to electrophilic attack, while electron-poor areas, with positive potential (colored blue), are prone to nucleophilic attack. researchgate.netmaterialsciencejournal.org
For pyrazole derivatives, MEP analysis helps identify the most reactive sites for intermolecular interactions. mdpi.comresearchgate.net Typically, the electronegative nitrogen and oxygen atoms within the pyrazole or pyrazolone (B3327878) ring exhibit a strong negative potential, marking them as centers for electrophilic attacks and hydrogen bonding. materialsciencejournal.orgnih.gov Conversely, hydrogen atoms attached to the rings often show a positive potential. This analysis is crucial for predicting how a ligand might interact with a biological target, such as the active site of an enzyme, guiding the design of new therapeutic agents. nih.govresearchgate.net
Nonlinear Optical (NLO) Properties Theoretical Prediction
Nonlinear optical (NLO) materials are essential for modern technologies like optical data storage, signal processing, and telecommunications. researchgate.net Organic molecules, particularly those with extended π-conjugated systems, are of great interest for NLO applications. semanticscholar.org Computational methods, primarily DFT, are used to predict the NLO response of a molecule by calculating its dipole moment (μ), linear polarizability (α), and, most importantly, its first (β) and second (γ) hyperpolarizabilities. researchgate.netresearchgate.net
Pyrazoline and pyrazole derivatives have been identified as promising candidates for NLO materials. nih.gov Theoretical studies show that compounds with a donor-π-acceptor (D-π-A) structure exhibit enhanced NLO properties. The magnitude of the hyperpolarizability (β₀) is often compared to that of urea, a standard reference material. nih.gov Calculations for various pyrazole derivatives have shown β₀ values significantly greater than urea, indicating their potential for NLO applications. nih.govresearchgate.net The strategic placement of electron-donating and electron-withdrawing groups can tune these properties, with some nitro-substituted pyrazoline derivatives showing particularly high NLO responses. nih.gov
| Compound Type | Method/Basis Set | First Hyperpolarizability (β₀) (esu) | Reference |
|---|---|---|---|
| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivative (M6) | B3LYP/6-31G(d,p) | 7.26 × 10-30 | nih.gov |
| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivative (M1) | B3LYP/6-31G(d,p) | 5.21 × 10-30 | nih.gov |
| 3-[2-Oxo-2-(2-oxo-2H-chromen-3-yl)-ethylidene]-1,3-dihydro-indol-2-one (3OCEDI) | B3LYP/6-31G(d,p) | 15.2015 × 10-30 | researchgate.net |
| Urea (Reference) | B3LYP/6-31G(d,p) | 0.3621 × 10-30 | researchgate.net |
In Silico Studies for Biological Activity Prediction
Molecular Docking Simulations for Protein-Ligand Interactions and Binding Affinity
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. chemmethod.com This method is instrumental in drug discovery for screening virtual libraries of compounds and rationalizing structure-activity relationships (SAR). nih.gov Numerous studies have utilized docking to investigate the potential of 1,3-diphenyl-1H-pyrazole derivatives as inhibitors of various enzymes.
These derivatives have been docked into the active sites of several key protein targets, including:
Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation. nih.govmdpi.com
Microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1): Another key target in the inflammatory pathway. nih.gov
DNA Gyrase: A bacterial enzyme essential for DNA replication, making it a target for antibacterial agents. chemmethod.com
CYP51: An enzyme critical for ergosterol (B1671047) synthesis in fungi, targeted by antifungal drugs. mdpi.com
Monoamine Oxidase (MAO): Enzymes involved in neurotransmitter metabolism, targeted for treating depression and neurodegenerative diseases. innovareacademics.in
The docking results typically reveal key interactions, such as hydrogen bonds and π-π stacking, between the pyrazole ligand and amino acid residues in the protein's active site, which stabilize the complex. nih.govinnovareacademics.in The calculated binding affinity (often expressed as a docking score in kcal/mol) helps to rank potential inhibitors. mdpi.com
| Pyrazole Derivative Type | Protein Target (PDB ID) | Binding Affinity / Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| (E)-2-((3-phenyl-1-(p-tolyl)-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one | E. coli DNA gyrase (6KZV) | -9.5 | Not Specified | chemmethod.com |
| 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | mPGES-1 | -10.1 | S127 | nih.gov |
| 1-(3-(5-hydroxy-1,3-diphenyl-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | COX-2 | -12.79 | ARG513, TYR385, SER530 | mdpi.com |
| 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazole | Candida albicans CYP51 | -11.8 to -13.0 | Not Specified | mdpi.com |
Computational Prediction of Pharmacokinetic Parameters
In addition to predicting biological activity, computational models are used to estimate the pharmacokinetic properties of potential drug candidates, a process known as ADME (Absorption, Distribution, Metabolism, and Excretion) prediction. innovareacademics.inexcli.de These in silico tools help to identify compounds with favorable drug-like properties early in the discovery process, reducing the likelihood of late-stage failures. jrespharm.com
For pyrazole derivatives, various ADME parameters have been computationally predicted. These include:
Lipophilicity (Log P): Affects solubility and membrane permeability. mdpi.com
Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gut. jrespharm.com
Blood-Brain Barrier (BBB) Penetration: Indicates whether a compound is likely to enter the central nervous system. jrespharm.com
Plasma Protein Binding (PPB): Affects the distribution and availability of the drug. jrespharm.com
Compliance with Lipinski's Rule of Five: A set of rules to evaluate drug-likeness. jrespharm.com
Studies on various pyrazole derivatives have shown that they generally exhibit promising ADME profiles, with good predicted intestinal absorption and adherence to drug-likeness rules, making them viable candidates for further development. mdpi.comexcli.dejrespharm.com
| Compound Series | Log P | Human Intestinal Absorption (%) | Blood-Brain Barrier Penetration | Reference |
|---|---|---|---|---|
| Pyrazole substituted oxazoles (PBO1-PBO15) | Not Specified | 94.15 - 96.53 | Negligible (0.015 - 0.121) | jrespharm.com |
| 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles (6a-j) | 0.89 - 2.41 | > 90% | Predicted not to cross | mdpi.com |
| 1,3,5-trisubstituted-2-pyrazolines (PFC-1 to PFC-16) | Not Specified | All passed pharmacokinetic barriers | Not specified | excli.de |
Structure-Activity Relationship (SAR) Derivations via Computational Methods
Computational chemistry has become an indispensable tool in the elucidation of structure-activity relationships (SAR) for novel bioactive compounds. For derivatives of the this compound scaffold, a variety of computational methods, including Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and pharmacophore modeling, have been employed to understand the molecular features crucial for their biological activities. These studies provide valuable insights for the rational design of more potent and selective analogs.
Quantitative Structure-Activity Relationship (QSAR) Analysis:
In one such study, a stepwise multiple linear regression (SW-MLR) method yielded a robust QSAR model. acs.orgnih.gov The statistical significance of the model underscores its predictive power for designing new compounds with enhanced inhibitory potential against EGFR kinase. acs.orgnih.gov Further 2D and 3D-QSAR modeling of 1H-pyrazole derivatives as EGFR inhibitors identified that both Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models provided excellent predictive capabilities. researchgate.net These models highlight the importance of electrostatic and steric fields in the interaction with the target protein. researchgate.net
Molecular Docking Studies:
Molecular docking simulations have been widely used to predict the binding modes and affinities of pyrazole derivatives within the active sites of various biological targets. These studies provide a three-dimensional perspective on the SAR, complementing the findings from QSAR analyses.
For example, molecular docking of novel pyrazolyl dihydro-1H-inden-1-one derivatives with the E. coli DNA gyrase enzyme (PDB ID: 6KZV-A) revealed key binding interactions. chemmethod.com Derivatives with specific substitutions, such as a 4-bromophenyl, p-tolyl, 4-methoxyphenyl, or 4-nitrophenyl group at the N1-position of the pyrazole ring, demonstrated favorable binding within the enzyme's active site. chemmethod.com Similarly, docking studies of N1,N2-bis((1,3-diphenyl-1H-pyrazol-4-yl)methylene)ethane-1,2-diamine and its metal complexes with murD ligase and c-met kinase have predicted potential interactions, suggesting these compounds as promising candidates for further investigation as antimicrobial agents. researchgate.net
In the context of anticancer research, pyrazole hybrid chalcone (B49325) conjugates were docked into the colchicine-binding site of the tubulin protein (PDB ID: 3E22). nih.gov The results indicated that the compounds exhibited high binding free energies, suggesting a strong affinity for tubulin. nih.gov Compound 5o from this series was identified as the most potent inhibitor, a finding that correlated well with its in vitro tubulin polymerization inhibitory activity. nih.gov The docking analysis revealed specific hydrogen bonding and hydrophobic interactions that contribute to the stability of the ligand-protein complex. nih.gov
Furthermore, N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives were designed as MEK inhibitors, and molecular docking simulations were performed to understand their binding mechanism. nih.gov The docking results provided crucial pharmacophore clues that could guide the future optimization of these structures to enhance their inhibitory activity. nih.gov
Pharmacophore Modeling:
Pharmacophore modeling is another powerful computational technique used to identify the essential three-dimensional arrangement of chemical features required for a specific biological activity. For a series of pyrazole-dimedone derivatives with antimicrobial properties, a ligand-based pharmacophore model was generated. nih.gov This model highlighted three key features necessary for their antimicrobial action, providing a rational basis for the design of new analogs with improved activity. nih.gov
A hypothetical pharmacophore model was also constructed for pyrazolo furan-2(5H)-one derivatives as potential inhibitors of the SARS-CoV-2 main protease. nih.gov This model was developed using a set of known antiviral agents and the newly synthesized compounds, offering a template for the design of novel coronavirus inhibitors. nih.gov
Table of Computationally Investigated Compounds and their Key Findings:
| Compound Class | Computational Method | Target | Key Findings | Reference(s) |
| 1H-Pyrazole-1-carbothioamide derivatives | 2D-QSAR, Molecular Docking | EGFR Kinase | Adjacency and distance matrix descriptors are crucial for activity. | acs.orgnih.gov |
| Pyrazolyl dihydro-1H-inden-1-one derivatives | Molecular Docking | DNA Gyrase (6KZV-A) | Substitutions at the N1-phenyl ring influence binding affinity. | chemmethod.com |
| 1,3-Diphenyl-1H-pyrazole metal complexes | Molecular Docking | murD ligase, c-met Kinase | Ligand and its complexes show potential interaction with target proteins. | researchgate.net |
| Pyrazole-dimedone derivatives | Pharmacophore Modeling | Not specified | Identified three essential features for antimicrobial activity. | nih.gov |
| Pyrazole hybrid chalcone conjugates | Molecular Docking | Tubulin (3E22) | High binding free energy correlates with tubulin polymerization inhibition. | nih.gov |
| N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives | Molecular Docking, QSAR | MEK1 | Provided pharmacophore clues for further structural optimization. | nih.gov |
| Pyrazolo furan-2(5H)-one derivatives | Molecular Docking, Pharmacophore Modeling | SARS-CoV-2 Main Protease | Developed a pharmacophore model for designing novel coronavirus inhibitors. | nih.gov |
Chemical Reactivity and Derivatization Strategies of 2,4 Diphenyl 1h Pyrazol 3 One
Nucleophilic Substitution Reactions and Reaction Mechanisms
The pyrazolone (B3327878) ring can undergo nucleophilic substitution, particularly when activated by appropriate functional groups. The presence of strong electron-withdrawing groups on the pyrazole (B372694) ring facilitates nucleophilic attack. pharmajournal.net For instance, the conversion of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid-4-ethyl ester to its corresponding acid chloride allows for subsequent reactions with various nucleophiles. researchgate.net This acid chloride can react with alcohols or N-nucleophiles to yield ester or amide derivatives, respectively. researchgate.net
The mechanism of these reactions typically involves the formation of a tetrahedral intermediate following the attack of the nucleophile on the electrophilic carbonyl carbon of the acid chloride. The subsequent departure of the chloride leaving group regenerates the carbonyl and yields the final substituted product. mdpi.com
Reactions with Active Methylene (B1212753) Compounds
2,4-diphenyl-1H-pyrazol-3-one and its derivatives readily react with compounds containing an active methylene group. These reactions often proceed via condensation mechanisms, leading to the formation of new carbon-carbon bonds and, in many cases, subsequent cyclization to form fused heterocyclic systems.
For example, the condensation of 5-amino-4-formyl-3-methyl(or phenyl)-1-phenyl-1H-pyrazoles with various active methylene compounds, such as 1,3-diaryl-4,6-dioxo-2-thioxo-hexahydropyrimidines, 3-methyl-1-phenyl-1H-2-pyrazolin-5-one, and dimedone, under fusion conditions, yields fused ring systems like pyrazolo[3',4':5,6]pyrido[2,3-d]pyrimidines and dipyrazolopyridines. niscpr.res.in Similarly, reactions with cyclohexanone (B45756) and 3-acetylpyridine (B27631) in the presence of a base like ethanolic potassium hydroxide (B78521) lead to the formation of pyrazolo[3,4-b]quinolines and pyrazolo[3,4-b]pyridines. niscpr.res.in
The reaction of 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one with active methylene compounds can proceed via a Michael 1,4-addition reaction. researchgate.netnih.gov This type of reaction is crucial for building more complex molecular architectures.
| Reactant 1 | Reactant 2 (Active Methylene Compound) | Product Type | Ref. |
| 5-Amino-4-formyl-3-methyl-1-phenyl-1H-pyrazole | 1,3-Diaryl-4,6-dioxo-2-thioxo-hexahydropyrimidine | Pyrazolo[3',4':5,6]pyrido[2,3-d]pyrimidine | niscpr.res.in |
| 5-Amino-4-formyl-3-phenyl-1-phenyl-1H-pyrazole | 3-Methyl-1-phenyl-1H-2-pyrazolin-5-one | Dipyrazolopyridine | niscpr.res.in |
| 5-Amino-4-formyl-3-methyl-1-phenyl-1H-pyrazole | Dimedone | Fused quinoline (B57606) derivative | niscpr.res.in |
| 4-Amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one | Various active methylene compounds | Michael adducts | researchgate.netnih.gov |
| 2-Hydrazinyl-4,4-diphenyl-1H-imidazol-5(4H)-one | Various active methylene compounds | Pyrazole derivatives | researchgate.net |
Schiff Base Formation and Related Transformations
The formyl group, when introduced onto the pyrazole ring, is a key functional group for derivatization, particularly through the formation of Schiff bases. The reaction of pyrazole-4-carbaldehydes with primary amines leads to the formation of an imine or azomethine group (-CH=N-). gsconlinepress.com
For instance, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde reacts with 4-(4-aminophenyl)morpholin-3-one (B139978) in the presence of a base and methanol (B129727) to produce the corresponding Schiff base. asianpubs.org Similarly, various substituted pyrazolyl carbaldehydes can be reacted with isoniazide using a green catalyst like PEG-OSO3H in water to form Schiff bases in high yields. heteroletters.org These Schiff bases are stable compounds and can serve as intermediates for the synthesis of other heterocyclic systems. The formation of the Schiff base is typically confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum and the disappearance of the aldehyde C=O stretch. scispace.com
| Pyrazole Derivative | Amine | Reaction Conditions | Product Type | Ref. |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | 4-(4-Aminophenyl)morpholin-3-one | Base, Methanol | Schiff Base | asianpubs.org |
| Substituted pyrazolyl carbaldehydes | Isoniazide | PEG-OSO3H, Water, Microwave | Schiff Base | heteroletters.org |
| 3,5-Dimethyl-1-phenylpyrazole-4-carboxaldehyde | Various active amines | Microwave irradiation | Schiff Base | scispace.com |
Cyclocondensation Reactions for Fused Heterocycles
Cyclocondensation reactions are a cornerstone of the derivatization of this compound and its analogues, leading to the formation of a wide variety of fused heterocyclic systems. These reactions typically involve the reaction of a bifunctional pyrazole derivative with a suitable partner that can undergo a condensation reaction followed by intramolecular cyclization.
Synthesis of Pyrazolo[3,4-d]pyrimidine Systems
Pyrazolo[3,4-d]pyrimidines are a significant class of fused heterocycles synthesized from pyrazole precursors. A common strategy involves the cyclization of 5-aminopyrazole derivatives. For example, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile can be reacted with formic acid under reflux to yield a pyrazolo[3,4-d]pyrimidin-4-one. mdpi.com This product can be further alkylated to produce a variety of substituted derivatives. mdpi.com
Another approach involves a one-flask synthesis where 5-aminopyrazoles are reacted with N,N-substituted amides in the presence of PBr3, followed by heterocyclization with hexamethyldisilazane (B44280) to produce pyrazolo[3,4-d]pyrimidines. mdpi.comresearchgate.net This method proceeds through a Vilsmeier amidination and imination sequence. mdpi.com The reaction of 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile with reagents like thiourea (B124793) or formic acid also leads to the formation of pyrazolo[3,4-d]pyrimidine derivatives. tandfonline.com
| Starting Pyrazole | Reagent(s) | Product | Ref. |
| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic Acid | 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | mdpi.com |
| 5-Aminopyrazoles | N,N-substituted amides, PBr3, Hexamethyldisilazane | Pyrazolo[3,4-d]pyrimidines | mdpi.comresearchgate.net |
| 5-Amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile | Thiourea | 4-Imino-6-thioxo-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine | tandfonline.com |
| 5-Amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile | Formic Acid | 4-Oxo-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine | tandfonline.com |
Formation of Pyrazolo[1,5-a]pyrimidine and Pyrazolo[5,1-c]triazine Analogues
Pyrazolo[1,5-a]pyrimidines are synthesized by reacting 3-aminopyrazoles with 1,3-bielectrophilic compounds such as β-dicarbonyls, β-enaminones, and β-ketonitriles. researchgate.netsemanticscholar.org For instance, the reaction of 5-amino-4-aryl-pyrazole with 2-arylmalondialdehyde in ethanol (B145695) with catalytic acetic acid yields pyrazolo[1,5-a]pyrimidines. researchgate.net A three-component reaction of aminopyrazoles, enaminones, and sodium halides in the presence of K2S2O8 can also produce 3-halo-pyrazolo[1,5-a]pyrimidines. nih.gov
Pyrazolo[5,1-c] mdpi.comsemanticscholar.orgsciencepublishinggroup.comtriazines can be synthesized from 5-aminopyrazole derivatives. One method involves the diazotization of a 5-aminopyrazole to form a diazonium salt, which is then coupled with an active methylene compound, followed by cyclization. sciencepublishinggroup.com For example, 5-amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile is diazotized and then reacted with acetylacetone (B45752) or malononitrile (B47326) to yield pyrazolo[5,1-c] mdpi.comsemanticscholar.orgsciencepublishinggroup.comtriazine derivatives. sciencepublishinggroup.com
| Starting Material | Reagents | Fused Heterocycle | Ref. |
| 3-Aminopyrazoles | β-Dicarbonyls, β-enaminones, β-ketonitriles | Pyrazolo[1,5-a]pyrimidines | researchgate.netsemanticscholar.org |
| Aminopyrazoles, Enaminones, Sodium Halides | K2S2O8 | 3-Halo-pyrazolo[1,5-a]pyrimidines | nih.gov |
| 5-Amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile | Nitrous acid, Acetylacetone/Malononitrile | Pyrazolo[5,1-c] mdpi.comsemanticscholar.orgsciencepublishinggroup.comtriazines | sciencepublishinggroup.com |
| Diazotized 5-amino-3-phenylpyrazole | Enaminones | Pyrazolo[5,1-c] mdpi.comsemanticscholar.orgsciencepublishinggroup.comtriazines | researchgate.net |
Multi-component Reaction Strategies
Multi-component reactions (MCRs) offer an efficient pathway to synthesize complex molecules in a single step. This compound and its derivatives are excellent substrates for such reactions.
A three-component synthesis of 1H-pyrazolo[3,4-b]quinolines involves the reaction of substituted anilines, aromatic aldehydes, and a pyrazolone derivative like 2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one. mdpi.com L-proline has been used as a catalyst in a one-pot, multi-component reaction to synthesize quinazolin-4(3H)-one derivatives containing a pyrazole core. rhhz.net This reaction involves a 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehyde, isatoic anhydride, and an aromatic amine. rhhz.net
| Pyrazole Component | Other Reactants | Catalyst/Conditions | Product | Ref. |
| 2,5-Diphenyl-2,4-dihydro-3H-pyrazol-3-one | Substituted anilines, Aromatic aldehydes | - | 1H-Pyrazolo[3,4-b]quinolines | mdpi.com |
| 1-Phenyl-3-aryl-1H-pyrazole-4-carbaldehyde | Isatoic anhydride, Aromatic amines | L-proline, Methanol | Quinazolin-4(3H)-one derivatives | rhhz.net |
| Enaminones, Benzaldehyde, Hydrazine-HCl | Ammonium acetate, Water | - | 1-H-Pyrazole derivatives | longdom.org |
| Enaminones, Benzaldehyde, Hydrazine-HCl, Ethyl cyanoacetate | Ammonium acetate, Water | - | Pyrazolo[3,4-b]pyridine derivatives | longdom.org |
Conversion to Specific Intermediates for Further Synthesis (e.g., Azido-formylpyrazolone Derivatives)
The strategic derivatization of this compound into highly reactive intermediates is a key tactic for the construction of more complex heterocyclic systems. One notable pathway involves its conversion into 5-azido-4-formyl-1,3-diphenyl-1H-pyrazol-5-one, a versatile precursor for various subsequent synthetic transformations. This conversion is efficiently achieved through a two-step reaction sequence involving formylation followed by an azido (B1232118) group substitution. chem-soc.siresearchgate.netnih.gov
The initial step is the Vilsmeier-Haack formylation of this compound (often referred to by its tautomeric form, 1,3-diphenyl-2-pyrazolin-5-one). chem-soc.siresearchgate.net This reaction, which utilizes a Vilsmeier reagent typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), introduces a formyl group at the C4 position of the pyrazole ring. chem-soc.siresearchgate.netnih.gov This process yields the intermediate 5-hydroxy-1,3-diphenyl-1H-pyrazole-4-carbaldehyde or its tautomeric equivalent. chem-soc.si
The subsequent and final step in forming the target intermediate is the reaction of the pyrazole-4-carbaldehyde derivative with sodium azide (B81097) (NaN₃). chem-soc.sinih.govrsc.org This nucleophilic substitution reaction is typically conducted in a solvent such as dimethyl sulfoxide (B87167) (DMSO). chem-soc.sisemanticscholar.org The result is the formation of 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde, which serves as a valuable building block for synthesizing fused heterocyclic compounds like pyrazolotriazines. chem-soc.sisemanticscholar.org For instance, the reaction of this azido-formylpyrazole with hydrazine (B178648) hydrate (B1144303) leads to the formation of pyrazolo[3,4-d] chem-soc.siresearchgate.netekb.egtriazine derivatives. semanticscholar.org
Table 1: Synthesis of 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde
| Step | Starting Material | Reagents | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | This compound | DMF/POCl₃ | 5-Hydroxy-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | chem-soc.si |
| 2 | 5-Hydroxy-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | NaN₃ in DMSO | 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde | chem-soc.sisemanticscholar.org |
This sequence highlights a reliable method for converting the relatively simple this compound scaffold into a functionally rich intermediate, primed for further elaboration in medicinal and materials chemistry research.
Biological Activities and Pharmacological Potential of 2,4 Diphenyl 1h Pyrazol 3 One and Analogues
General Overview of the Bioactivity Spectrum of Pyrazolones
Pyrazolone (B3327878), a five-membered lactam ring containing two adjacent nitrogen atoms and a ketonic group, is a structural motif of significant interest in drug discovery. ijpsr.com Compounds featuring this heterocyclic core have demonstrated a broad spectrum of pharmacological properties. nih.govbenthamscience.com The versatility of the pyrazolone scaffold allows for extensive chemical modifications, leading to the development of compounds with enhanced and specific biological activities. nih.gov
The bioactivity of pyrazolones is diverse, encompassing antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer, and antiviral effects. ijpsr.comresearchgate.net The therapeutic potential of pyrazolone-related drugs has spurred considerable research into the synthesis of novel chemotherapeutic agents based on this framework. ijpsr.com The ability to act on various biological targets has established pyrazolones as a privileged scaffold in the design of new pharmacologically active agents. nih.gov
Antimicrobial Activities
Derivatives of the pyrazolone core have been extensively studied for their potential to combat microbial infections, showing efficacy against bacteria, fungi, and viruses.
Pyrazolone derivatives have shown significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.govnih.gov The antibacterial effect of pyrazolones is often reported to be more pronounced than their antifungal activity. nih.gov The emergence of multidrug-resistant bacteria has intensified the search for new antibacterial agents, with pyrazolones being a promising class of compounds. derpharmachemica.com
For instance, certain pyrazole-triazole hybrids have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacterial strains with Minimum Inhibitory Concentration (MIC) values in the range of 10–15 μg/ml. nih.gov A series of novel 4-substituted pyrazolone derivatives showed antibacterial activity against Escherichia coli (Gram-negative) and Bacillus subtilis (Gram-positive), with some compounds exhibiting activity comparable to the standard antibiotic amoxicillin. derpharmachemica.com
Furthermore, newly designed pyrazole (B372694) derivatives have been tested for their potency against various bacterial strains, with some showing moderate antibacterial activity with MIC values as low as 12.5 μg/ml. nih.gov Imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents, showing better or comparable activity to ciprofloxacin (B1669076) against several Gram-negative and Gram-positive strains. nih.gov
| Compound/Analogue | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Pyrazole-triazole hybrids | Gram-positive and Gram-negative strains | 10-15 | nih.gov |
| 4-substituted pyrazolones | Escherichia coli, Bacillus subtilis | Comparable to amoxicillin | derpharmachemica.com |
| Imidazo-pyridine substituted pyrazoles | E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium, MRSA | <1 (except for MRSA) | nih.gov |
| Pyrazole-4-carboxaldehyde derivatives | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Streptococcus pyogenes | Variable activity | ajpp.in |
| 1,2,3-Triazole-incorporated indole-pyrazolone derivatives (5e, 5h, 5i) | Acinetobacter baumannii | 10 | acs.org |
The antifungal potential of pyrazolone derivatives has been well-documented, with various analogues showing inhibitory activity against a range of pathogenic fungi. niscpr.res.in The development of new antifungal agents is crucial due to the rise in fungal infections, especially in immunocompromised individuals, and the emergence of drug-resistant strains. niscpr.res.injocpr.com
Several studies have highlighted the efficacy of pyrazole derivatives against fungal pathogens. For example, a series of pyrazole carboxamide derivatives were screened for antifungal activity against Candida albicans, Aspergillus flavus, Aspergillus fumigatus, and Aspergillus niger. jocpr.com Two compounds from this series, 5b and 5f, were found to be more potent than the standard drug actidione against C. albicans. jocpr.com
In another study, a methyl-substituted pyrazole thio-oxadiazole derivative (6a) exhibited excellent activity against A. fumigatus with a MIC of 125 µg/mL and comparable activity to the standard against C. albicans (MIC 1000 µg/mL). niscpr.res.in Furthermore, some 1,3,5-trisubstituted pyrazole derivatives have shown moderate to good activity against Saccharomyces cerevisiae, A. niger, C. albicans, and Rhizopus oryzae. amazonaws.com
| Compound/Analogue | Fungal Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Pyrazole carboxamide (5b) | Candida albicans | 250 | jocpr.com |
| Pyrazole carboxamide (5f) | Candida albicans | 500 | jocpr.com |
| Pyrazole thio-oxadiazole (6a) | Aspergillus fumigatus | 125 | niscpr.res.in |
| Pyrazole thio-oxadiazole (6a) | Candida albicans | 1000 | niscpr.res.in |
| Isoxazolol pyrazole carboxylate (7ai) | Rhizoctonia solani | 0.37 | mdpi.com |
Pyrazolone-based scaffolds have emerged as having significant potential as antiviral agents, targeting a variety of viral pathogens. nih.gov Research has focused on developing pyrazolone derivatives with activity against viruses such as Chikungunya virus (CHIKV), Zika virus (ZIKV), and Newcastle disease virus (NDV). nih.govirispublishers.comscirp.org
In a study evaluating the antiviral potential of pyrazolone derivatives against CHIKV, three compounds (1a, 1b, and 1i) showed significant activity, with compound 1b being the most potent with an EC50 of 26.44 µM. irispublishers.com These compounds were found to have virucidal activity and inhibited early stages of viral replication. irispublishers.com
Similarly, four pyrazolone derivatives were found to inhibit ZIKV replication by over 50% with low cytotoxicity. scirp.org Compound 1b in this study was the most active, with an EC50 of 4.3 µM, and was also shown to directly inactivate ZIKV particles. scirp.org Furthermore, certain pyrazole derivatives have demonstrated high protection rates against NDV in in-ovo assays. nih.gov For example, a hydrazone derivative (6) and a thiazolidinedione derivative (9) achieved 100% protection against NDV. nih.gov In silico studies have also suggested that pyrazolone analogues have a favorable binding affinity towards key proteins of SARS-CoV-2, indicating their potential as multitarget antiviral agents. nih.govrsc.org
Anticancer and Antiproliferative Activities
The pyrazolone scaffold is a valuable template for the development of novel anticancer agents. nih.gov Numerous pyrazolone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. nih.govrjptonline.org
Pyrazolone analogues have demonstrated significant cytotoxic and antiproliferative activities against a wide range of human cancer cell lines. nih.gov These compounds exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.
A novel pyrazole-based derivative, P3C, was found to be highly cytotoxic against 27 human cancer cell lines, with CC50 values in the low micromolar to nanomolar range, particularly in triple-negative breast cancer (TNBC) cell lines (0.25 to 0.49 µM). nih.gov This compound was shown to induce apoptosis through the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and activation of caspases. nih.gov
In another study, a series of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives were designed as MEK inhibitors. nih.gov Compound 7b from this series showed potent inhibitory activity against MEK1 with an IC50 of 91 nM and a GI50 value of 0.26 μM against A549 lung cancer cells. nih.gov Additionally, certain pyrazolone-containing combretastatin (B1194345) analogues have shown strong activity against cisplatin-resistant cancer cells. japsonline.com
| Compound/Analogue | Cancer Cell Line | Activity (IC50/CC50/GI50) | Reference |
|---|---|---|---|
| P3C (a pyrazole derivative) | MDA-MB-231 (TNBC) | 0.49 µM (CC50) | nih.gov |
| P3C (a pyrazole derivative) | MDA-MB-468 (TNBC) | 0.25 µM (CC50) | nih.gov |
| N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide (7b) | A549 (Lung Cancer) | 0.26 µM (GI50) | nih.gov |
| N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide (7b) | MEK1 (Enzyme) | 91 nM (IC50) | nih.gov |
| 5-(3''-amino-4''-methoxyphenyl)-3-(3',4',5'-trimethoxyphenyl)pyrazole (21) | B16 (Murine Melanoma) | 5 µM (IC50) | nih.gov |
| 5-(3''-amino-4''-methoxyphenyl)-3-(3',4',5'-trimethoxyphenyl)pyrazole (21) | L1210 (Murine Leukemia) | 2.4 µM (IC50) | nih.gov |
| Pyrazoline-bridged indole (B1671886) C-glycoside (36) | MCF-7 (Breast Cancer) | 4.67 µM (IC50) | mdpi.com |
Investigation of Enzyme Inhibition in Cancer Pathways
Derivatives of 2,4-diphenyl-1H-pyrazol-3-one have been the subject of extensive research for their potential as anticancer agents, largely owing to their ability to inhibit key enzymes in various cancer-related signaling pathways.
One area of focus has been the inhibition of protein kinases, which are crucial for cell signaling and are often dysregulated in cancer. nih.gov For instance, certain 1,3,4-triarylpyrazole derivatives have been shown to reduce the activity of several protein kinases, including AKT1, AKT2, BRAF V600E, EGFR, p38α, and PDGFRβ. nih.gov Molecular docking studies suggest that these compounds interact with the ATP-binding sites of these kinases. nih.gov Specifically, pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of EGFR and VEGFR2. mdpi.com Some of these compounds exhibit dual inhibitory action against both EGFR and VEGFR2. mdpi.com
Another significant target for pyrazolone analogues is the cyclin-dependent kinase (CDK) family, which regulates cell cycle progression. noveltyjournals.combohrium.com Inhibition of CDKs, such as CDK1/Cdc2 and CDK2, can lead to cell cycle arrest and apoptosis in cancer cells. noveltyjournals.combohrium.com Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govbohrium.comnih.govtriazolo[1,5-c]pyrimidine derivatives have emerged as novel CDK2 inhibitors. bohrium.com
The table below summarizes the inhibitory activity of selected pyrazole analogues against various cancer-related enzymes.
| Compound Class | Target Enzyme(s) | Observed Effect |
| 1,3,4-Triarylpyrazoles | AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ | Reduction in kinase activity. nih.gov |
| Pyrazolo[3,4-d]pyrimidines | EGFR, VEGFR2 | Potent inhibition, with some compounds showing dual inhibitory effects. mdpi.com |
| Pyrazolo[3,4-d]pyrimidines | CDK1/Cdc2 | Inhibition leading to cell cycle arrest and apoptosis. noveltyjournals.com |
| Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govbohrium.comnih.govtriazolo[1,5-c]pyrimidine derivatives | CDK2 | Novel inhibitory activity. bohrium.com |
Mechanisms of Apoptosis Induction
A key mechanism through which pyrazolone derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.
Several studies have demonstrated that these compounds can trigger apoptosis in various cancer cell lines. For example, certain pyrazole-fused curcumin (B1669340) analogues were found to induce morphological changes and enhance caspase-3 activity in breast cancer cells, confirming their apoptosis-inducing properties. acs.org These compounds also caused cell cycle arrest at the G2/M phase. acs.org
The induction of apoptosis by pyrazolone derivatives often involves the mitochondrial pathway. One study showed that a promising arylidene derivative of pyrazolone induced the upregulation of the pro-apoptotic markers Bax and Caspase 3, while downregulating the anti-apoptotic protein Bcl-2 in multi-drug resistant cancer cells. bohrium.com This indicates a mitochondria-dependent apoptotic mechanism. bohrium.com
Furthermore, some pyrazole derivatives have been shown to induce apoptosis by increasing the levels of reactive oxygen species (ROS) within mitochondria, leading to oxidative damage and subsequent cell death. researchgate.net
The table below outlines the mechanisms of apoptosis induction by different pyrazolone analogues.
| Compound/Analogue | Cancer Cell Line(s) | Mechanism of Apoptosis Induction |
| Arylidene derivative of pyrazolone | KB and KBv200 | Upregulation of Bax and Caspase 3, downregulation of Bcl-2, indicating a mitochondria-dependent pathway. bohrium.com |
| Pyrazole-fused curcumin analogues | MDA-MB-231 (breast cancer) | Enhanced caspase-3 activity and cell cycle arrest at the G2/M phase. acs.org |
| (Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(phenylamino)prop-2-en-1-one derivatives | Various cancer cell lines | Increased generation of reactive oxygen species (ROS) in mitochondria. researchgate.net |
Anti-inflammatory and Analgesic Properties
Pyrazolone derivatives have long been recognized for their anti-inflammatory and analgesic activities, making them valuable in the management of pain and inflammation.
General Anti-inflammatory Mechanisms
The anti-inflammatory effects of pyrazolone derivatives are multifaceted. One of the primary mechanisms is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent inflammatory mediators. capes.gov.br By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins, thereby alleviating inflammation.
Some pyrazole derivatives have also been shown to inhibit the production of other pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α). capes.gov.br Additionally, studies have demonstrated that these compounds can suppress the denaturation of bovine serum albumin, a marker of anti-inflammatory activity. doi.org
Specific Enzyme Inhibition (e.g., mPGES-1)
A more targeted approach to anti-inflammatory therapy involves the inhibition of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). This enzyme is a key player in the production of prostaglandin E2 (PGE2), a major inducible prostaglandin in inflammation. nih.govresearchgate.net Selective inhibition of mPGES-1 is considered a promising strategy for developing anti-inflammatory drugs with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors. nih.govresearchgate.net
Derivatives of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione have been identified as potent and selective inhibitors of human mPGES-1. nih.govnih.gov One of the most potent compounds in this series exhibited an IC₅₀ value of approximately 36 nM against human mPGES-1, with no significant inhibition of COX-1 or COX-2. nih.gov
The table below highlights the inhibitory activity of a pyrazolone analogue against mPGES-1.
| Compound | Target Enzyme | IC₅₀ Value | Selectivity |
| 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione derivative (14f) | human mPGES-1 | ~36 nM | Selective over COX-1/2 |
Antinociceptive Effects
Pyrazolone analogues have demonstrated significant antinociceptive (pain-relieving) effects in various preclinical models. nih.gov The mechanisms underlying these effects are thought to involve the activation of opioid receptors and the blockage of acid-sensing ion channels. nih.gov
For instance, a study on 1,5-diphenyl-1H-pyrazole-3-carbohydrazide showed a dose-related inhibition of acetic acid-induced writhing in mice. capes.gov.br This compound also inhibited the late phase of nociception in the formalin test, which is associated with inflammatory pain. capes.gov.br
Immunomodulatory Activities
In addition to their anti-inflammatory properties, some pyrazole derivatives have been shown to possess immunomodulatory activities. These compounds can influence the function of immune cells and the production of cytokines.
For example, certain (E)-1,3-diphenyl-1H-pyrazole derivatives bearing an O-benzyl oxime group have been evaluated for their immunosuppressive potential. mdpi.com Furthermore, new Schiff bases tethered to a pyrazole moiety have been studied for their immunomodulatory activity. nih.gov
The ability of these compounds to modulate the immune system suggests their potential therapeutic application in autoimmune diseases and other conditions characterized by immune dysregulation.
Immunosuppressive Effects and Associated Molecular Targets (e.g., PI3Kγ, IL-6)
Recent studies have highlighted the immunosuppressive properties of pyrazole derivatives. A series of (E)-1,3-diphenyl-1H-pyrazole derivatives featuring an O-benzyl oxime moiety demonstrated potent immunosuppressive actions. encyclopedia.pub The inhibitory efficacy of these compounds was evaluated, with one particular analogue showing an IC50 value of 1.18 µM for lymph node cells and 0.28 µM for PI3Kγ. encyclopedia.pub The investigation into the structure-activity relationship revealed that an electron-withdrawing group at the para position of the A-ring enhanced the immunosuppressive activity. encyclopedia.pub The potency was observed in the order of F > Cl > OMe > H > Me. encyclopedia.pub
These findings suggest that pyrazole-based compounds can modulate immune responses, with some analogues acting as potent inhibitors of key signaling molecules like PI3Kγ, which plays a crucial role in immune cell function. encyclopedia.pub The ability of these compounds to suppress immune cell activity indicates their potential for further investigation in the context of autoimmune and inflammatory diseases. encyclopedia.pubnih.gov
Neurological and Antidepressant Effects
The 2-pyrazoline (B94618) scaffold is a recurring motif in compounds with significant pharmacological effects on the central nervous system. researchgate.net Pyrazoline derivatives have been investigated for their potential in treating neurological disorders. researchgate.netnih.gov Some synthesized compounds have shown positive responses in screenings for anticonvulsant and antidepressant activities in animal models. researchgate.net Specifically, certain derivatives demonstrated potential activity against pentylenetetrazole-induced seizures. researchgate.net
The antidepressant-like effects of 2-pyrazoline derivatives have also been a subject of research. researchgate.net Studies have shown that some pyrazoline compounds can reduce immobility time in forced swim tests, a common behavioral assay for antidepressant activity. researchgate.netchula.ac.th For instance, one study identified a pyrazoline derivative that was more effective than the standard drugs chlorpromazine (B137089) and tranylcypromine. researchgate.net The presence of a dithiocarbamate (B8719985) moiety on the pyrazoline structure was found to be essential for this antidepressant activity. researchgate.net
Furthermore, research on 3,4-diphenyl-1H-pyrazole-1-propanamine analogues has identified N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine as a potential antidepressant that was equipotent to imipramine (B1671792) in animal models but with fewer side effects. nih.gov The mechanism of action for some antidepressant pyrazole analogues is linked to their affinity for monoamine oxidase-A (MAO-A), an enzyme involved in the metabolism of key neurotransmitters related to depression. chula.ac.thnih.gov
Antioxidant Properties and Radical Scavenging Mechanisms
Pyrazolone and its derivatives are recognized for their antioxidant and free radical scavenging capabilities. researchgate.netnih.gov The antioxidant potential of these compounds is often attributed to their ability to donate a proton to neutralize free radicals. researchgate.net
In vitro studies have demonstrated the potent antiradical activity of pyrazolone analogues. nih.govrsc.org For example, a series of functionalized pyrazolone derivatives exhibited significant antioxidant activity against the DPPH radical, with IC50 values ranging from 2.6 to 7.8 μM. nih.govrsc.orgresearchgate.net Analogues containing a catechol moiety were found to be particularly effective. nih.govrsc.orgresearchgate.net
The mechanism of radical scavenging by pyrazolone compounds can vary depending on the solvent. In polar solvents, the Sequential Proton Loss Electron Transfer (SPLET) mechanism is generally favored, while in nonpolar solvents, the Hydrogen Atom Transfer (HAT) mechanism is slightly more predominant. nih.govrsc.orgrsc.orgresearchgate.net Dendritic antioxidants with a pyrazole core have also been synthesized and shown to effectively scavenge radicals and protect DNA from oxidative damage. nih.gov Specifically, compounds like 1,3,5-triphenyl-1H-pyrazole (TPP) and its hydroxylated derivatives can trap various radicals, indicating that the nitrogen atom in the pyrazole ring contributes to its radical-scavenging ability. nih.gov
A study on 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one and its derivatives also confirmed their good antioxidant activity through DPPH radical scavenging, reducing power, and DNA protection assays. nih.govgrafiati.com
Other Noted Biological Activities
Beyond the aforementioned effects, the pyrazole scaffold is associated with a wide spectrum of other biological activities. benthamdirect.com
Antipyretic Activity: Pyrazolone derivatives are known to possess antipyretic properties. benthamdirect.comtandfonline.com
Anti-helmintic Activity: Several novel pyrazole derivatives have been synthesized and evaluated for their anthelmintic activity against organisms like the common Indian earthworm Pheritima posthuma. ajrconline.orgresearchgate.netthepharmajournal.com
Antileishmanial Activity: The pyrazole nucleus has been identified in compounds showing antileishmanial properties. nih.govglobalresearchonline.net
ACE Inhibition: Novel thiazole-pyrazolone hybrids have been reported as potent angiotensin-converting enzyme (ACE) inhibitors. nih.govresearchgate.netx-mol.com One particular compound from this series demonstrated significant ACE inhibitory activity and cardioprotective effects in animal models of myocardial infarction. nih.govresearchgate.netx-mol.com Other studies have also confirmed the ACE inhibitory potential of chalcone (B49325) and pyrazole derivatives. nih.govrsc.org
Antidiabetic Activity: Pyrazole derivatives have emerged as promising candidates for the development of antidiabetic agents. globalresearchonline.netresearchgate.net They have been investigated as inhibitors of enzymes like α-glucosidase and dipeptidyl peptidase-4 (DPP-4), and as glucagon (B607659) receptor antagonists. rsc.orgresearchgate.net For instance, a series of (4-substituted benzyl)(trifluoromethyl)pyrazoles and -pyrazolones have shown potent antihyperglycemic effects in diabetic mice. acs.org Additionally, new benzazole and thiazolidin-4-one derivatives incorporating a pyrazole moiety have demonstrated remarkable anti-diabetic and renoprotective activities. scielo.brscielo.br
Anticonvulsant Activity: The anticonvulsant properties of pyrazole derivatives are well-documented. jocpr.comnih.govwisdomlib.orgcore.ac.ukresearchgate.net These compounds have shown efficacy in animal models of seizures, such as the maximal electroshock-induced seizure (MES) test. nih.govkarger.com The anticonvulsant action is thought to be related to the pyrazole moiety's ability to act as a two-electron donor system and a constrained pharmacophore at the receptor site. researchgate.net
Antiparkinsonian Activity: Pyrazole derivatives have also been noted for their potential antiparkinsonian properties. globalresearchonline.net
Angiogenic Properties: The role of pyrazole derivatives in angiogenesis is complex. Some pyrazoles have been investigated as anti-angiogenic agents for cancer therapy, as they can inhibit the formation of new blood vessels. tandfonline.comnih.gov Conversely, the broader class of pyrazoles has been associated with angiogenic properties in different contexts. nih.govrsc.orgscirp.org
Applications Beyond Medicinal Chemistry for 2,4 Diphenyl 1h Pyrazol 3 One
Materials Science Applications
The pyrazole (B372694) scaffold is a versatile building block in the design of novel materials due to its aromaticity, hydrogen bonding capabilities, and tunable electronic properties. researchgate.net
Role in Synthetic Fibers
Currently, there is limited direct research detailing the specific application of 2,4-diphenyl-1H-pyrazol-3-one in the development of synthetic fibers. However, the broader class of pyrazole-containing polymers has been explored for creating materials with enhanced thermal stability and specific optical properties. The rigid, aromatic structure of the diphenyl-pyrazolone core could potentially be incorporated into polymer backbones to increase stiffness and thermal resistance, characteristics desirable in high-performance fibers.
Building Blocks for Supramolecular Structures
The assembly of molecules into ordered, functional superstructures is a cornerstone of modern materials science. Pyrazole derivatives are excellent candidates for supramolecular chemistry due to the presence of both hydrogen bond donors (N-H) and acceptors (N) in their core structure.
In the solid-state, a tautomeric form, 1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one, demonstrates the formation of supramolecular layers. nih.gov These layers are constructed through a network of weak intermolecular interactions, including:
C—H⋯O interactions
C—H⋯N interactions
These layers further assemble into double-layered structures stabilized by C—H⋯π and π–π stacking interactions between the pyrazole and the C-bound phenyl rings. nih.gov The ability of the phenyl and pyrazole rings to engage in these non-covalent interactions suggests that this compound could be a valuable synthon for crystal engineering, allowing for the design of complex, self-assembling molecular architectures.
Potential in Sensing Technologies
Pyrazole derivatives have been investigated as chemosensors for detecting various ions and molecules. researchgate.net While specific studies on this compound are not prominent, the fundamental pyrazole structure is known to be an effective component in sensor design. The nitrogen atoms can act as binding sites for metal ions, and modifications to the phenyl rings could be used to tune the sensor's selectivity and signaling mechanism (e.g., colorimetric or fluorescent response). The incorporation of this compound into more complex molecular systems could lead to the development of novel sensors for environmental or industrial monitoring.
Development of Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials, which alter the properties of light, are crucial for applications in telecommunications, optical computing, and laser technology. Organic molecules with high polarizability and extended π-conjugated systems often exhibit significant NLO properties.
The structure of this compound, featuring a π-electron-rich pyrazole core connected to two phenyl rings, provides a basis for creating NLO materials. The system of delocalized electrons across the molecule is a key requirement for NLO activity. Further functionalization of the phenyl rings with strong electron-donating and electron-withdrawing groups could enhance the molecule's hyperpolarizability and lead to the creation of materials with potent second- or third-order NLO responses.
Coordination Chemistry and Metal Complex Formation
The field of coordination chemistry extensively utilizes pyrazole-derived ligands to construct metal complexes with diverse geometries and functionalities. researchgate.netacs.orgresearchgate.net The pyrazole ring contains two adjacent nitrogen atoms, which can act as excellent coordination sites for a wide range of metal ions.
The this compound molecule can act as a ligand, coordinating with metal centers through the nitrogen atoms of the pyrazole ring. The versatility of pyrazolate ligands allows them to bridge multiple metal centers, leading to the formation of mononuclear, dinuclear, or polynuclear complexes. uninsubria.it For instance, related N-phenylpyrazole ligands have been successfully used to create stable iron(III) complexes. mdpi.com The resulting metal complexes of this compound could exhibit interesting magnetic, electronic, and catalytic properties, with potential applications in areas such as catalysis and materials science. mdpi.com
Agrochemical Applications (e.g., Herbicidal, Insecticidal Properties)
Pyrazole derivatives are a well-established class of compounds in the agrochemical industry, with several commercial products used as herbicides, insecticides, and fungicides. researchgate.netnih.gov The pyrazole ring is a key pharmacophore in many of these applications.
While direct studies on the agrochemical properties of this compound are limited in the available literature, the broader family of pyrazole derivatives has shown significant activity.
Herbicidal Properties: Many commercial herbicides, such as pyrazoxyfen (B166693) and pyrazosulfuron-ethyl, are based on a pyrazole structure. nih.gov Research has shown that various substituted pyrazoles exhibit potent herbicidal activity against both monocotyledonous and dicotyledonous weeds. rsc.orgbenthamdirect.comresearchgate.net For example, certain pyrazole benzophenone (B1666685) derivatives have been identified as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key target for herbicide development. rsc.org
Insecticidal Properties: The pyrazole chemical class is also prominent in insecticide development. Fipronil, a broad-spectrum insecticide, features a pyrazole core. researchgate.net Studies on other pyrazole derivatives have demonstrated their effectiveness against various insect pests, including termites and locusts, often by targeting the insects' GABA receptors. researchgate.netnih.gov
The data below summarizes the documented agrochemical activity of various pyrazole derivatives, illustrating the potential of this chemical class.
| Derivative Class | Activity Type | Target Weeds/Pests | Noteworthy Findings |
|---|---|---|---|
| 5-Heterocycloxy-1H-pyrazoles | Herbicidal | Digitaria sanguinalis (Large crabgrass) | Exhibited excellent post-emergence herbicidal effects in greenhouse conditions. nih.gov |
| Pyrazole Benzophenones | Herbicidal | Echinochloa crus-galli (Barnyard grass) | Some compounds were more potent than the commercial herbicide pyrazoxyfen. rsc.org |
| Pyranopyrazoles | Herbicidal | Lolium temulentum (Darnel ryegrass) | Caused complete inhibition of seed germination at certain concentrations. ekb.eg |
| Pyrazole Schiff Bases | Insecticidal | Termites | Demonstrated excellent anti-termite activity, surpassing the reference drug fipronil. researchgate.net |
| Amino acid-pyrazole conjugates | Insecticidal | Locusts | Exhibited superior anti-locust activity compared to the reference drug fipronil. researchgate.net |
Given the established success of the pyrazole scaffold in agrochemicals, this compound represents a core structure that could be further modified to develop new, effective crop protection agents.
Industrial Applications (e.g., as Dyes, Fluorescent Substances)
The industrial utility of pyrazolone (B3327878) derivatives is largely centered on their versatile chemical structure, which serves as an excellent building block for creating molecules with specific light-absorbing and emitting properties. nih.gov
Use as Dyes and Pigments
Pyrazolone-based compounds are critical intermediates in the synthesis of a wide range of colorants. Their primary application is as "coupling components" in the production of azo dyes. nih.gov The general process involves the reaction of a diazotized aromatic amine with the active methylene (B1212753) group at the C4 position of the pyrazolone ring. This "azo coupling" reaction creates a highly conjugated system (a chromophore) that absorbs light in the visible spectrum, resulting in intense color.
Key characteristics of pyrazolone-based dyes include:
Vibrant Hues : They are particularly known for producing bright yellow, orange, and red shades.
High Color Strength : These dyes provide strong, vibrant colors even at low concentrations.
Good Fastness Properties : Many pyrazolone azo dyes exhibit good resistance to light, washing, and chemical exposure, making them suitable for textiles, inks, and paints. nih.gov
While numerous pyrazolone derivatives are used commercially, the specific isomer this compound is not commonly cited as a precursor for major industrial dyes. Research and manufacturing have historically focused on other substitution patterns, such as 1-phenyl-3-methyl-5-pyrazolone, which is a key component in the synthesis of dyes like Acid Yellow 23 (Tartrazine). The substitution pattern on the pyrazole ring significantly influences the final color and properties of the dye.
Table of Representative Pyrazolone-Based Azo Dyes Note: This table provides examples of dyes based on the general pyrazolone structure to illustrate their application. The specific precursor is not this compound.
| Dye Name | Precursor (Coupling Component) | Typical Color |
|---|---|---|
| Acid Yellow 23 (Tartrazine) | 1-(4-sulfophenyl)-3-carboxy-5-pyrazolone | Lemon Yellow |
| Pigment Yellow 13 | 1,4-Bis(acetoacetylamino)benzene coupled with Dichlorobenzidine | Greenish Yellow |
| Mordant Red 19 | 1-phenyl-3-methyl-5-pyrazolone | Red |
Use as Fluorescent Substances
The pyrazole ring is a component of many fluorescent molecules, valued for its stable aromatic structure and synthetic versatility. nih.gov The fluorescence in these compounds typically arises not from the pyrazole core alone, but from its inclusion in a larger, rigid, and extended π-conjugated system. mdpi.com
Mechanisms for inducing fluorescence in pyrazole derivatives include:
Formation of Extended Heterocyclic Systems : Fusing the pyrazole ring with other aromatic systems (like quinoline (B57606) or pyrene) can create rigid, planar molecules that exhibit strong fluorescence. mdpi.comresearchgate.net
Intramolecular Charge Transfer (ICT) : The introduction of electron-donating and electron-accepting groups onto the pyrazole scaffold can lead to ICT upon photoexcitation, a common mechanism for fluorescence. nih.gov
Applications for such fluorescent compounds are often in specialized fields like bioimaging probes, sensors, and organic light-emitting diodes (OLEDs), rather than as bulk industrial fluorescent whitening agents. nih.govresearchgate.net Scientific studies on fluorescent materials tend to focus on pyrazole derivatives that are heavily functionalized to tune their photophysical properties for specific high-tech applications. mdpi.com As with dyes, there is a lack of specific research identifying this compound as a key industrial fluorescent substance.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes
The synthesis of pyrazolone (B3327878) derivatives is an area of continuous innovation, with a strong emphasis on developing environmentally benign and efficient protocols. thieme-connect.com Traditional methods often involve harsh conditions and generate significant waste, prompting a shift towards "green" chemistry. google.com
Future research will likely focus on:
Multicomponent Reactions (MCRs): One-pot synthesis strategies that combine multiple starting materials in a single step are highly sought after for their efficiency and atom economy. jocpr.comresearchgate.net Developing novel MCRs for 2,4-diphenyl-1H-pyrazol-3-one will be a key objective.
Aqueous Media Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. thieme-connect.com Research into catalyst-free or water-tolerant catalyst systems for pyrazolone synthesis is expanding, aiming to replace volatile and toxic organic solvents. nih.govtandfonline.com
Novel Catalysis: The exploration of new catalytic systems, including heterogeneous catalysts like CeO2/SiO2, nanocatalysts, and organometallic reagents, can lead to higher yields, better selectivity, and easier product purification. jocpr.comthieme-connect.comorganic-chemistry.org The goal is to create reusable and highly efficient catalysts that minimize waste and energy consumption.
A summary of modern synthetic approaches for pyrazolone derivatives is presented below.
| Synthetic Strategy | Key Features | Catalysts/Conditions | Reference |
| Multicomponent Reaction | One-pot synthesis, high atom economy | CeO2/SiO2 in aqueous media | jocpr.com |
| Aqueous Synthesis | Environmentally friendly, reduced use of organic solvents | Water as solvent, sometimes with catalysts like imidazole (B134444) or FeCl3-PVP | thieme-connect.comacs.org |
| Catalyst-Free Synthesis | Simplifies purification, avoids catalyst toxicity | Boiling water or other green solvents under reflux | tandfonline.com |
| Mechanochemical Synthesis | Solvent-free, energy-efficient | Ball milling | grafiati.com |
Comprehensive Elucidation of Molecular Mechanisms of Action in Biological Systems
While pyrazolone derivatives are known for a wide spectrum of biological activities, the precise molecular mechanisms often remain partially understood. nih.govnih.gov For this compound and its analogues, future research must move beyond preliminary screening to a detailed molecular-level investigation.
Key areas for future study include:
Target Identification and Validation: Identifying the specific enzymes, receptors, or signaling pathways that derivatives of this compound interact with is crucial. For instance, some pyrazoles are known to inhibit pathways like PI3K/Akt and ERK 1/2 or enzymes such as cyclooxygenase-2 (COX-2), mPGES-1, and Zika Virus NS5 methyltransferase. nih.govnih.govscirp.orgmdpi.com
Pathway Analysis: Understanding how these compounds modulate entire signaling cascades is essential. Research has shown pyrazole (B372694) derivatives can induce apoptosis, cause cell cycle arrest, and inhibit inflammatory mediators like TNF-α and IL-6. nih.govnih.gov A deeper dive into these pathways will clarify their therapeutic potential.
Resistance Mechanisms: In applications like anticancer or antimicrobial agents, understanding how target cells might develop resistance is critical for designing next-generation compounds that can overcome these challenges.
Advanced Computational Modeling for Optimized Structure-Activity Relationship Studies
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced modeling can accelerate the design of new derivatives with enhanced properties.
Future directions in this area include:
Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models can help predict the biological activity of novel pyrazolone derivatives before they are synthesized, saving time and resources. researchgate.net
Molecular Docking and Dynamics: In silico techniques like molecular docking are vital for predicting how a molecule binds to its biological target. nih.govnih.govnih.gov These studies can reveal key interactions and guide the rational design of more potent and selective inhibitors. For example, docking studies have helped design pyrazole derivatives that target the colchicine-binding site on microtubules or the active site of mPGES-1. nih.govnih.gov
ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.govnih.gov
| Computational Technique | Application in Pyrazolone Research | Key Insights | Reference |
| Virtual Screening | Identifying new PPARγ partial agonists | Discovered novel 1,3-diphenyl-1H-pyrazole derivatives with nanomolar binding affinity. | researchgate.net |
| Molecular Docking | Designing anticancer and anti-inflammatory agents | Predicted binding modes in targets like microtubules and mPGES-1, guiding SAR. | nih.govnih.gov |
| DFT Calculations | Correlating chemical structure with insecticidal activity | Supported the high potency of specific pyrazole derivatives. | researchgate.net |
| ADMET Profiling | Evaluating drug-likeness of novel compounds | Assessed the pharmacokinetic and toxicity profiles of potential therapeutic agents. | nih.govnih.gov |
Exploration of New and Untapped Application Domains
The versatility of the pyrazolone scaffold suggests that its applications are far from fully exploited. rsc.org While well-known in medicine and as dyes, new frontiers for this compound are emerging. jocpr.comprimachemicals.com
Potential new domains include:
Advanced Materials: The unique photochemical and electronic properties of pyrazolone derivatives could be harnessed in the development of organic light-emitting diodes (OLEDs), sensors, or functional polymers. nih.gov The potential for pyrazole-containing ligands in spin crossover (SCO) research for memory devices or sensors is another promising, yet untapped, area. researchgate.net
Agrochemicals: There is ongoing potential to develop new, more effective, and environmentally safer pesticides or herbicides based on the pyrazolone structure. researchgate.net
Enantioselective Catalysis: Chiral pyrazolone derivatives are being explored as powerful synthons and organocatalysts in asymmetric synthesis, a field of high importance for producing pure enantiomers of pharmaceuticals. rsc.org
Targeted Therapeutics: With a deeper understanding of their mechanisms, pyrazolone derivatives could be developed for highly specific therapeutic roles, such as targeting viral enzymes (e.g., Zika NS5 methyltransferase) or modulating metabolic receptors like PPARγ. scirp.orgresearchgate.net
Challenges in Scalable Synthesis and Industrial Implementation
Transitioning a promising compound from laboratory-scale synthesis to industrial production is a significant challenge. For this compound and its derivatives, several hurdles must be addressed.
Cost and Availability of Starting Materials: The industrial-scale synthesis requires a reliable and cost-effective supply of high-quality precursors, such as the appropriate hydrazine (B178648) and diketone derivatives. primachemicals.com
Process Optimization and Safety: Scaling up reactions requires careful management of parameters like temperature and pressure. Exothermic reactions, common in heterocyclic synthesis, pose safety risks that must be engineered out of the process.
Purification and Waste Management: Developing efficient, scalable, and environmentally friendly purification methods is crucial. Traditional industrial preparations can consume large amounts of acids and produce significant volumes of chemical waste, which is both costly and unsustainable. google.com The implementation of green synthetic routes at an industrial scale remains a major challenge.
Regulatory Compliance: For applications in pharmaceuticals, agrochemicals, or as food-grade dyes, any new synthetic process and the final product must meet stringent regulatory standards for purity, safety, and efficacy.
Q & A
Q. Basic
- NMR : NMR identifies proton environments (e.g., downfield shifts ~10–12 ppm for NH protons). NMR detects carbonyl carbons (~160–170 ppm).
- IR : Stretching vibrations for C=O (~1650 cm) and N-H (~3200 cm).
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
How can microwave-assisted synthesis improve the yield of this compound?
Advanced
Microwave irradiation accelerates reaction kinetics by enhancing dipole polarization. Example protocol:
Reagent Mixing : Combine hydrazine and diketone in DMF (5 mL/mmol).
Irradiation : 30–60 sec at 300 W, 100°C.
Work-up : Quench with ice, filter, and purify via flash chromatography.
This method reduces reaction time from hours to minutes and improves yields (>90%) by minimizing side reactions .
What methodologies are used to assess the biological activity of this compound derivatives?
Q. Basic
- Antimicrobial Assays : Broth microdilution (MIC determination against S. aureus or E. coli) .
- Cytotoxicity Testing : MTT assay (IC values using mammalian cell lines like HeLa) .
- Enzyme Inhibition : Kinase or protease inhibition assays with fluorogenic substrates .
How can researchers address contradictions in biological activity data across studies?
Q. Advanced
Control Standardization : Use identical cell lines (e.g., ATCC-certified) and culture conditions.
Dose-Response Curves : Validate IC values with triplicate experiments.
Structural Confounds : Check for tautomerism (e.g., keto-enol forms) via NMR or XRD.
Statistical Analysis : Apply ANOVA or nonlinear regression to assess significance .
How does the electronic structure of this compound influence its reactivity?
Basic
The electron-withdrawing carbonyl group activates the pyrazole ring for electrophilic substitution at the 5-position. Phenyl groups at 2- and 4-positions enhance steric hindrance, directing reactions to the NH group (e.g., alkylation or acylation). Computational studies (DFT) predict nucleophilic attack at C3 .
What strategies optimize purification of this compound from byproducts?
Q. Advanced
Chromatography : Use gradient elution (hexane → ethyl acetate) to separate polar byproducts.
Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 155–158°C).
TLC Monitoring : Hexane:EtOAc (3:1) with UV visualization at 254 nm .
How can computational modeling predict the interaction of this compound with biological targets?
Q. Advanced
Docking Studies : Use AutoDock Vina to model binding to kinases (e.g., CDK2).
MD Simulations : GROMACS for stability analysis (RMSD <2.0 Å over 50 ns).
QSAR : Correlate substituent effects (Hammett σ values) with activity .
What are the crystallographic challenges in analyzing this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
